Zinc arsenide (Zn3As2, CAS 12006-40-5) is a high-mobility, p-type II-V semiconductor characterized by a narrow direct bandgap of approximately 1.0 eV and a tetragonal crystal structure at room temperature. As an earth-abundant material, it is primarily procured as a high-purity precursor for near-infrared (NIR) optoelectronics, photodetectors, and thermoelectric solid solutions. Unlike mainstream III-V materials, Zn3As2 offers unique structural anisotropy and anomalously low lattice thermal conductivity (~0.012 W/cm·°C), making it a critical component in the synthesis of topological Dirac semimetal alloys and specialized heterostructures. Its commercial availability in high-purity formats (e.g., 99.999% trace metals basis) ensures the stringent defect control required for advanced epitaxial growth and nanowire fabrication .
Substituting Zn3As2 with closely related materials severely compromises processability and device performance. Attempting to use the alternate stoichiometry zinc diarsenide (ZnAs2) introduces severe manufacturing challenges, as ZnAs2 sublimes incongruently, leading to stoichiometric drift during vapor-phase epitaxy, whereas Zn3As2 sublimes congruently to ensure reproducible precursor transfer [1]. Furthermore, replacing Zn3As2 with the structurally similar zinc phosphide (Zn3P2) shifts the bandgap from 1.0 eV to 1.5 eV, completely extinguishing its utility in near-infrared photodetection and emission[2]. Finally, while cadmium arsenide (Cd3As2) shares similar crystal structures and offers Dirac semimetal properties, its extreme toxicity and different band topology make it an unsuitable direct substitute, instead requiring Zn3As2 as an alloying agent to tune the topological phase transition and manage thermal conductivity [3].
In vapor-phase manufacturing processes such as Metal-Organic Vapor Phase Epitaxy (MOVPE) or closed-space sublimation, precursor stability is paramount. Thermodynamic evaluations demonstrate that α-Zn3As2 sublimes congruently, meaning the vapor phase maintains the exact stoichiometry of the solid. In direct contrast, the comparator ZnAs2 sublimes incongruently, leading to arsenic depletion and phase separation during heating [1]. This fundamental thermodynamic difference ensures that Zn3As2 can be reliably used as a source material for thin-film and nanowire growth without the complex partial-pressure compensations required for ZnAs2.
| Evidence Dimension | Sublimation behavior and phase stability |
| Target Compound Data | Zn3As2 (Congruent sublimation, stable stoichiometric vapor transfer) |
| Comparator Or Baseline | ZnAs2 (Incongruent sublimation, phase separation) |
| Quantified Difference | Zn3As2 maintains exact stoichiometric ratio in vapor; ZnAs2 does not. |
| Conditions | Vapor pressure ranges up to 800 Torr and temperatures up to 1170 K |
Congruent sublimation drastically reduces batch-to-batch variability and defect densities during the procurement and use of chemical vapor deposition precursors.
The selection between II-V semiconductors for optoelectronics relies heavily on their absorption edges. Optical absorption spectroscopy confirms that bulk and nanowire Zn3As2 possess a direct bandgap of 1.0 eV at room temperature. Conversely, the structurally analogous zinc phosphide (Zn3P2) exhibits a significantly wider direct bandgap of 1.5 eV[1]. This 0.5 eV difference restricts Zn3P2 strictly to visible-light applications, whereas Zn3As2 is uniquely positioned for near-infrared emission and photodetection, showing a sharp absorption onset at ~1.0 eV [1].
| Evidence Dimension | Direct optical bandgap (Eg) |
| Target Compound Data | Zn3As2 (~1.0 eV at 300 K) |
| Comparator Or Baseline | Zn3P2 (~1.5 eV at 300 K) |
| Quantified Difference | 0.5 eV lower bandgap for Zn3As2, shifting absorption from visible to near-infrared. |
| Conditions | Room temperature (300 K) optical absorption and photoluminescence spectroscopy |
Buyers developing IR detectors, cut-off filters, or narrow-gap heterostructures must procure Zn3As2 to achieve the necessary low-energy absorption edge that Zn3P2 cannot provide.
In the development of advanced thermoelectric materials and topological semimetals, Zn3As2 is utilized as a critical alloying end-member with Cd3As2. Zn3As2 exhibits an anomalously low room-temperature lattice thermal conductivity of 0.012 W/cm·°C, which is comparable to or lower than that of Cd3As2 (≤0.014 W/cm·°C) [1]. By alloying Zn3As2 with Cd3As2 to form (Cd1-xZnx)3As2, researchers can systematically tune the band structure from a 3D Dirac semimetal to a trivial band insulator while maintaining exceptionally low thermal conductivity. This allows for the precise optimization of the thermoelectric figure of merit (ZT) and the reduction of cadmium-related toxicity[1].
| Evidence Dimension | Room-temperature lattice thermal conductivity |
| Target Compound Data | Zn3As2 (0.012 W/cm·°C) |
| Comparator Or Baseline | Cd3As2 (≤0.014 W/cm·°C) |
| Quantified Difference | Zn3As2 provides a ~14% lower baseline lattice thermal conductivity while enabling non-toxic bandgap tuning. |
| Conditions | Room temperature thermal transport measurements in solid solutions |
Procuring Zn3As2 is essential for researchers engineering the thermal and topological properties of Cd3As2-based solid solutions, enabling fine-tuned control over the thermoelectric figure of merit (ZT).
For nanoscale device integration, carrier mobility dictates response times and efficiency. Comparative studies of II-V nanowires (NWs) demonstrate that Zn3As2 NWs exhibit substantially higher carrier mobility than their Zn3P2 counterparts. Specifically, Zn3As2 NWs achieve mobilities up to 305 cm²/V·s, compared to just 42.5 cm²/V·s for Zn3P2 NWs [1]. This greater than 7-fold increase in mobility results in higher dark currents and superior charge extraction capabilities in metal-semiconductor-metal (MSM) photodetectors fabricated from Zn3As2 [1].
| Evidence Dimension | Nanowire carrier mobility |
| Target Compound Data | Zn3As2 NWs (~305 cm²/V·s) |
| Comparator Or Baseline | Zn3P2 NWs (~42.5 cm²/V·s) |
| Quantified Difference | >7x higher carrier mobility in Zn3As2. |
| Conditions | Single nanowire electrical characterization under dark and illuminated conditions |
High carrier mobility is a strict procurement requirement for fast-response nanoscale photodetectors and high-efficiency optoelectronic switches.
Directly leveraging its 1.0 eV direct bandgap and high carrier mobility, Zn3As2 is the optimal II-V semiconductor choice for fabricating NIR photodiodes, immersion lenses, and cut-off filters where visible-range materials like Zn3P2 are ineffective [1].
Utilizing its congruent sublimation and low thermal conductivity (0.012 W/cm·°C), Zn3As2 is heavily procured as an alloying agent to synthesize (Cd1-xZnx)3As2 solid solutions. This application allows researchers to tune the topological phase transition from a Dirac semimetal to a trivial insulator while mitigating cadmium toxicity [2].
Because Zn3As2 nanowires exhibit mobilities exceeding 300 cm²/V·s, the compound is highly sought after for bottom-up integration into nanoscale metal-semiconductor-metal (MSM) devices and advanced p-type logic components [3].
Driven by its anomalously low lattice thermal conductivity and tunable p-type carrier concentration, Zn3As2 is utilized in the development of cost-effective, earth-abundant thermoelectric generators operating in the low-to-medium temperature regime [4].
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